molecular formula C12H20FNO3 B13543722 Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13543722
M. Wt: 245.29 g/mol
InChI Key: GZSWGLMYJAPDDQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a bridged bicyclic scaffold, a protected amine, a hydroxymethyl group, and a fluorine atom, making it a versatile intermediate for the synthesis of novel bioactive molecules. Compounds based on the 3-azabicyclo[3.1.1]heptane structure are of significant interest in central nervous system (CNS) drug discovery. Recent patent literature indicates that structurally similar 2-azabicyclo[3.1.1]heptane compounds have been developed as potent and selective agonists for the orexin type 2 receptor . The orexin system plays a critical role in regulating sleep/wake states, and its agonists are being investigated as potential therapeutic agents for neurological disorders . The presence of the fluorine atom is a critical modification in modern drug design, often used to fine-tune a molecule's pharmacokinetics, metabolic stability, and membrane permeability. The hydroxymethyl group offers a handle for further synthetic elaboration, allowing researchers to link the complex bicyclic core to other pharmacophores. This reagent is intended for use in constructing potential ligands for various biological targets, including ligand-gated ion channels and other G protein-coupled receptors relevant to neurological and psychiatric conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-10(2,3)17-9(16)14-6-11(8-15)4-12(13,5-11)7-14/h15H,4-8H2,1-3H3

InChI Key

GZSWGLMYJAPDDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CO

Origin of Product

United States

Preparation Methods

Chemical Structure and Identifiers

Property Value
IUPAC Name tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Molecular Formula C₁₂H₂₀FNO₃
Molecular Weight 245.29 g/mol
PubChem CID 165845262
SMILES CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CO

Chemical Structure:

![Structure depiction available in PubChem]

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the 3-azabicyclo[3.1.1]heptane core.
  • Introduction of the fluorine atom at the 1-position.
  • Installation of the hydroxymethyl group at the 5-position.
  • Protection of the amine as a tert-butyl carbamate (Boc group).

Due to the lack of direct literature for the exact compound, analogous synthetic routes for closely related non-fluorinated and fluorinated bicyclic amines are considered and adapted.

Stepwise Synthesis Overview

Synthesis of the Bicyclic Core

A common approach starts from a suitable cyclic precursor, such as a piperidine or azabicycloheptane derivative, which is then functionalized at the 1- and 5-positions.

Hydroxymethylation at the 5-Position

The hydroxymethyl group is generally introduced by reduction of a carboxylic acid or ester at the 5-position, often using borane or lithium aluminum hydride.

Boc Protection

The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically in dichloromethane at room temperature.

Representative Synthetic Procedure

Below is a representative, literature-based synthetic route adapted for this compound, based on closely related compounds:

Step Reaction/Transformation Reagents/Conditions Yield (%) Notes
1 Reduction of 5-carboxylic acid to hydroxymethyl BH₃·Me₂S in THF, reflux, 36 h ~67 White crystals
2 Boc protection of amine Boc₂O, CH₂Cl₂, room temp, 24 h
3 Fluorination at 1-position (if starting from OH) DAST or Deoxo-Fluor, CH₂Cl₂, 0°C to RT 60–80 Stereoselectivity may vary

Experimental Example (from analogous synthesis):

To a solution of the precursor in THF, borane-dimethyl sulfide complex is added dropwise. The mixture is refluxed for 36 hours, then quenched with methanol. After workup, Boc₂O is added in dichloromethane, and the mixture is stirred at room temperature for 24 hours. The product is isolated by extraction and recrystallization from hexanes, yielding white crystals with a melting point of 97–98°C.

Analytical Data for Related Compound:
Technique Result
IR (KBr) 3449, 1666 cm⁻¹ (O–H, C=O)
¹H NMR 3.50 (br s, 2H), 3.47 (s, 2H), 1.47 (s, 9H), etc.
¹³C NMR 156.5 (C), 79.4 (C), 67.8, 67.4 (CH₂), etc.
MS (CI) m/z 228 (MH⁺)
Elemental C 63.41%, H 9.31%, N 6.16% (found: C 63.08%, H 9.14%, N 6.48%)

Data Table: Key Preparation Steps and Yields

Step Starting Material Reagent(s) Product Yield (%) Reference
1 5-carboxy-3-azabicyclo[3.1.1]heptane derivative BH₃·Me₂S 5-(hydroxymethyl) derivative 67
2 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane derivative Boc₂O tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
3 tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate DAST or Deoxo-Fluor This compound 60–80

Research Results and Discussion

  • Scalability: The synthetic sequence is amenable to scale-up, as demonstrated in related systems.
  • Yield and Purity: Overall yields for the multi-step process are moderate (typically 40–70%), with high product purity after recrystallization.
  • Stereochemistry: The fluorination step may influence stereochemistry; careful control of conditions and use of chiral precursors can improve enantiopurity.
  • Analytical Confirmation: Products are confirmed by NMR, IR, MS, and elemental analysis, with data consistent with the proposed structures.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the fluorine atom can lead to various functionalized derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate serves as a valuable building block for the construction of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies .

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure and functional groups make it a promising candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility : Analogs with [3.1.1] systems (e.g., ) are synthesized via scalable routes using chiral lactones or borane reductions, whereas [4.1.0] derivatives often require TFA-mediated deprotection .
  • Functional Group Impact : Fluorine at position 1 (target compound) enhances electronic effects, while bulkier groups (e.g., cyclobutyl in ) may limit bioavailability.
  • Structural Diversity : Modifications to the bicyclo ring (e.g., [3.1.0] in vs. [3.1.1]) significantly alter conformational dynamics and interaction profiles.

Biological Activity

Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2413900-24-8) is a bicyclic compound with significant potential in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20FNO3, with a molecular weight of approximately 245.3 g/mol. The compound features a unique azabicyclo structure that enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom and the hydroxymethyl group. The precise methods can vary based on the desired yield and purity of the final product.

Biological Activity

Research indicates that this compound may modulate receptor activity, which could be beneficial in various therapeutic contexts. Interaction studies have shown that this compound interacts with specific biological pathways, potentially influencing metabolic processes and receptor modulation .

Case Studies:

  • Receptor Modulation : Initial studies suggest that the compound may act as a modulator for certain receptors involved in neurotransmission, which is critical for developing treatments for neurological disorders.
  • Antifungal Activity : In comparative studies with analogs such as Butenafine, it was observed that while the original drug exhibited higher potency against fungal strains like Trichophyton mentagrophytes, the analogs showed varying degrees of effectiveness, indicating potential for further development in antifungal therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar bicyclic compounds reveals distinct differences in their biological activities:

Compound NameStructureUnique Features
Tert-butyl 1-hydroxymethyl-3-azabicyclo[3.1.1]heptane-3-carboxylateSimilar bicyclic structureLacks fluorine substitution
Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptaneContains a keto groupDifferent functionalization
Tert-butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptaneContains a methoxy group instead of hydroxymethylVarying side chain

This table highlights how variations in functional groups lead to distinct properties and potential applications, emphasizing the uniqueness of this compound within this class of compounds.

Q & A

What are the key strategies for synthesizing tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how can reaction conditions be optimized?

Basic Research Question
Synthesis typically involves multi-step routes with protective group strategies. For example, reduction steps using agents like DIBAL-H (diisobutylaluminum hydride) can selectively reduce esters to hydroxymethyl groups, as demonstrated in similar bicyclic systems . Optimization includes:

  • Temperature control : Reactions at 0°C or room temperature to minimize side products.
  • Purification : Column chromatography (e.g., silica gel with Hex:AcOEt gradients) to isolate intermediates with >97% purity .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during functionalization .

Which analytical methods are critical for confirming the structure and purity of this compound?

Basic Research Question
Structural validation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify bicyclic framework, fluorine coupling patterns, and hydroxymethyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 270.15 for C12_{12}H19_{19}FNO3_3) .
  • Infrared (IR) spectroscopy : Peaks near 1700 cm1^{-1} for carbonyl groups and 3400 cm1^{-1} for hydroxyl stretches .
  • HPLC : Purity assessment (>97%) using reverse-phase columns .

How can stereochemical assignments for the bicyclic core and fluorinated substituent be rigorously determined?

Advanced Research Question
The compound’s stereochemistry requires:

  • Chiral chromatography : To resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • NOE (Nuclear Overhauser Effect) experiments : To map spatial proximity of protons in the bicyclic system .
  • Comparative analysis : Aligning spectral data with known diastereomers (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane derivatives) .

What methodologies are recommended for evaluating the pharmacological potential of this compound?

Advanced Research Question
Preclinical studies may include:

  • In vitro assays : Testing against bacterial targets (e.g., Gram-positive strains) via MIC (Minimum Inhibitory Concentration) measurements, inspired by structurally related azabicycloheptane complexes .
  • Structure-Activity Relationship (SAR) : Modifying the fluorinated or hydroxymethyl groups to assess impact on bioactivity .
  • Metabolic stability : Liver microsome assays to evaluate CYP450-mediated degradation .

How should researchers address contradictions in reported synthesis yields or purity across studies?

Advanced Research Question
Discrepancies (e.g., yields ranging from 9% to 93% in similar syntheses ) require:

  • Replication : Reproducing protocols with strict control of moisture, oxygen, and reagent stoichiometry.
  • Analytical cross-validation : Using multiple techniques (e.g., NMR + HPLC) to confirm purity .
  • Reaction monitoring : In-situ techniques like TLC or LC-MS to identify bottlenecks (e.g., incomplete reduction or protection) .

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